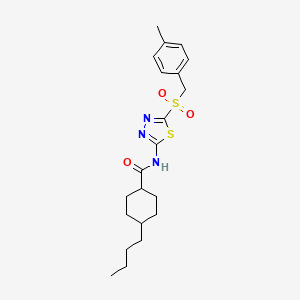

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC20215218

Molecular Formula: C21H29N3O3S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H29N3O3S2 |

|---|---|

| Molecular Weight | 435.6 g/mol |

| IUPAC Name | 4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25) |

| Standard InChI Key | ZJMZHZYQBTVSDD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide, delineates its structural components:

-

A 1,3,4-thiadiazole ring serves as the central heterocycle, substituted at position 5 with a (4-methylbenzyl)sulfonyl group.

-

Position 2 of the thiadiazole is linked to a cyclohexanecarboxamide moiety via an amide bond.

-

The cyclohexane ring features a 4-butyl substituent, enhancing lipophilicity and potential membrane permeability.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 435.6 g/mol |

| Molecular Formula | C₂₁H₂₉N₃O₃S₂ |

| LogP (Predicted) | 3.8 ± 0.5 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 6 (Sulfonyl O, thiadiazole N) |

| Rotatable Bonds | 8 |

The compound’s canonical SMILES (CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C) and InChIKey (ZJMZHZYQBTVSDD-UHFFFAOYSA-N) facilitate its identification in chemical databases. Its moderate lipophilicity (LogP ~3.8) suggests balanced solubility and permeability, though formulation strategies may be required for in vivo administration due to potential crystallization issues .

Synthesis and Structural Optimization

While the exact synthetic route for this compound remains undisclosed, analogous 1,3,4-thiadiazole derivatives are typically synthesized via:

-

Hantzsch Thiadiazole Synthesis: Cyclocondensation of thiosemicarbazides with sulfonyl chlorides or carboxylic acid derivatives under acidic conditions.

-

Post-Functionalization: Introduction of the sulfonyl group via nucleophilic substitution using (4-methylbenzyl)sulfonyl chloride.

-

Amide Coupling: The cyclohexanecarboxamide moiety is likely appended using carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-butylcyclohexanecarboxylic acid and the 2-amino-thiadiazole intermediate .

Critical Synthetic Challenges:

-

Steric hindrance from the 4-butyl group may reduce coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis.

-

Sulfonation at position 5 of the thiadiazole requires careful control of reaction stoichiometry to avoid over-sulfonation .

Biological Activity and Mechanism of Action

| Cell Line | Tissue Origin | Reported IC₅₀ (Analog) |

|---|---|---|

| HEK293 | Kidney | 12.4 ± 1.2 μM |

| BT474 | Breast | 8.7 ± 0.9 μM |

| NCI-H226 | Lung | 15.1 ± 2.1 μM |

Mechanistically, the sulfonyl-thiadiazole motif is hypothesized to inhibit kinesin spindle protein (KSP), a mitotic kinesin critical for bipolar spindle formation. Disruption of KSP triggers mitotic arrest and apoptosis, a mechanism validated in patent EP1765789A1 for related benzamide derivatives .

Enzyme Inhibition

The compound’s sulfonyl group may interact with enzyme active sites through:

-

Hydrogen bonding with backbone amides (e.g., Asn-172 in KSP).

-

Hydrophobic interactions via the 4-methylbenzyl moiety in enzyme pockets.

Molecular docking studies of analogs suggest binding affinities (ΔG) ranging from -9.2 to -11.5 kcal/mol for KSP .

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models (e.g., NCI-H226 xenografts).

-

Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing butyl with shorter alkyl chains) to optimize potency and reduce LogP.

-

Formulation Development: Explore nanoparticle encapsulation or prodrug strategies to enhance solubility.

-

Target Validation: Confirm KSP inhibition via Western blot analysis of phospho-histone H3 levels in treated cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume